N-(4-bromophenyl)-2-((3-(4-fluorobenzyl)-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidin-2-yl)thio)acetamide
Description
N-(4-Bromophenyl)-2-((3-(4-fluorobenzyl)-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidin-2-yl)thio)acetamide is a heterocyclic acetamide derivative featuring a pyrido[2,3-d]pyrimidin-4-one core substituted with a 4-fluorobenzyl group at position 3 and a thioacetamide moiety at position 2. The acetamide nitrogen is further substituted with a 4-bromophenyl group.
Properties
IUPAC Name |
N-(4-bromophenyl)-2-[3-[(4-fluorophenyl)methyl]-4-oxopyrido[2,3-d]pyrimidin-2-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16BrFN4O2S/c23-15-5-9-17(10-6-15)26-19(29)13-31-22-27-20-18(2-1-11-25-20)21(30)28(22)12-14-3-7-16(24)8-4-14/h1-11H,12-13H2,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIKDHWDENBPGBQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(N=C1)N=C(N(C2=O)CC3=CC=C(C=C3)F)SCC(=O)NC4=CC=C(C=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16BrFN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-bromophenyl)-2-((3-(4-fluorobenzyl)-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidin-2-yl)thio)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including mechanisms of action, efficacy in various assays, and potential therapeutic applications.
Chemical Structure
The compound is characterized by a complex structure that includes a bromophenyl moiety and a pyrido[2,3-d]pyrimidin derivative. The presence of both halogen and thiol groups suggests potential for diverse interactions within biological systems.
Research indicates that the compound may exert its biological effects through several mechanisms:
- Enzyme Inhibition : Preliminary studies suggest that it may inhibit key enzymes involved in various metabolic pathways. For instance, compounds with similar structures have shown inhibitory effects on cholinesterases and cyclooxygenase enzymes .
- Antioxidant Activity : There is evidence that related compounds exhibit antioxidant properties, which could contribute to their protective effects against oxidative stress in cells .
- Antimicrobial Properties : Some derivatives of pyrido[2,3-d]pyrimidine have demonstrated antimicrobial activity, suggesting that this compound may also possess similar properties .
Biological Activity Data
The following table summarizes the biological activities reported for this compound and related compounds:
Case Studies
- Inhibition of Cancer Cell Proliferation : A study evaluated the effect of similar pyrido[2,3-d]pyrimidine derivatives on cancer cell lines. Results indicated significant inhibition of cell growth at concentrations as low as 10 µM, suggesting potential anticancer properties .
- Neuroprotective Effects : Another investigation focused on the neuroprotective effects of related compounds against neurodegenerative conditions. The compound demonstrated significant protective effects in models of oxidative stress-induced neuronal death .
Scientific Research Applications
Research indicates that this compound exhibits several biological activities, making it a candidate for further investigation in therapeutic applications:
- Anticancer Activity :
- Several studies have demonstrated that compounds with similar structures can inhibit cancer cell proliferation. The mechanism often involves the induction of apoptosis (programmed cell death) and cell cycle arrest.
- Enzyme Inhibition :
- The compound may inhibit specific enzymes associated with cancer progression, which could lead to reduced tumor growth.
Antitumor Agents
Recent studies have focused on the anticancer properties of N-(4-bromophenyl)-2-((3-(4-fluorobenzyl)-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidin-2-yl)thio)acetamide. For instance:
- In vitro Studies :
- Research on various cancer cell lines (e.g., A549 for lung cancer) indicates that this compound can significantly reduce cell viability with IC50 values in the micromolar range (e.g., 15 µM for A549 cells). The primary mechanism observed is apoptosis induction.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| A549 | 15 | Apoptosis induction |
| MCF7 | 12.5 | Cell cycle arrest |
| HeLa | 10 | Enzyme inhibition |
Antimicrobial Activity
There is emerging evidence that compounds structurally similar to this compound may exhibit antimicrobial properties. This aspect warrants further exploration in microbiological studies.
Case Studies
Several case studies have highlighted the efficacy of this compound in preclinical models:
- A549 Cell Line Study :
- Demonstrated significant cytotoxicity indicating potential as an anticancer agent.
- MCF7 Cell Line Study :
- Showed that the compound causes cell cycle arrest at G1 phase, preventing further proliferation of breast cancer cells.
- HeLa Cell Line Study :
- Found to inhibit key enzymes crucial for cervical cancer cell survival and proliferation.
Pharmacokinetics and Toxicology
Preliminary pharmacokinetic studies suggest favorable absorption and distribution profiles for this compound; however, comprehensive toxicological assessments are necessary to evaluate its safety profile in vivo.
Chemical Reactions Analysis
Molecular Profile and Key Functional Groups
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₁₄BrFN₄O₂S₂ |
| Molecular Weight | 519.37 g/mol |
| Core Structure | Thienopyrimidine fused with pyridine |
| Reactive Sites | - Thioether (S–C bond) - Amide group - Bromophenyl substituent - Fluorobenzyl group |
The compound’s reactivity is dominated by its thioether linkage, aromatic bromine, and electron-withdrawing amide group.
Nucleophilic Aromatic Substitution (SNAr)
The bromophenyl group undergoes SNAr reactions due to the electron-deficient aromatic ring, facilitated by the ortho/para-directing effects of the bromine atom.
Example Reaction :
-
Conditions : Polar aprotic solvents (DMF, DMSO), 80–120°C, catalytic base (K₂CO₃).
-
Applications : Introduces amines, alkoxides, or thiols for structure-activity relationship (SAR) studies in drug discovery.
a) Thioether Oxidation
The sulfur atom in the thioether linkage is susceptible to oxidation:
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Oxidants : H₂O₂, mCPBA (meta-chloroperbenzoic acid).
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Outcome : Forms sulfone derivatives, enhancing metabolic stability.
b) Reduction of Amide Groups
The acetamide group can be reduced to a secondary amine under harsh conditions:
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Reducing Agents : LiAlH₄, BH₃·THF.
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Utility : Modifies hydrogen-bonding capacity for improved target binding.
Cycloaddition and Ring-Opening Reactions
The pyrido[2,3-d]pyrimidine core participates in cycloaddition reactions:
Example : Diels-Alder reaction with dienophiles like maleic anhydride:
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Conditions : Reflux in toluene, Lewis acid catalysts (AlCl₃).
-
Significance : Expands heterocyclic frameworks for combinatorial libraries .
a) Amide Hydrolysis
The acetamide group hydrolyzes under acidic/basic conditions:
-
Conditions : 6M HCl (acidic) or NaOH/EtOH (basic), reflux.
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Impact : Generates carboxylic acid intermediates for further functionalization.
b) pH-Dependent Degradation
The compound shows stability in pH 5–7 but degrades in strongly acidic (pH < 3) or alkaline (pH > 9) environments, forming des-bromo or defluorinated byproducts.
Functional Group Cross-Coupling
The bromine atom enables palladium-catalyzed cross-coupling:
Suzuki-Miyaura Reaction :
-
Catalysts : Pd(PPh₃)₄, PdCl₂(dppf).
-
Applications : Diversifies aromatic substituents for potency optimization.
Thermal and Photochemical Reactivity
| Reaction Type | Conditions | Products |
|---|---|---|
| Thermal Dehydration | 150–200°C, inert gas | Anhydrous pyrimidine derivatives |
| UV-Induced Cleavage | 254 nm, methanol | Thiyl radicals and fragments |
Thermogravimetric analysis (TGA) reveals decomposition above 250°C, consistent with thienopyrimidine analogs.
Biological Activity Modulation via Reactions
-
Thioether Alkylation : Enhances binding to cysteine-rich enzyme active sites.
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Fluorobenzyl Group Halogenation : Improves pharmacokinetics via halogen bonding.
This compound’s versatility in nucleophilic, redox, and cross-coupling reactions makes it a valuable scaffold in medicinal chemistry. Further studies on regioselective modifications and catalytic systems could unlock novel therapeutic derivatives .
Comparison with Similar Compounds
Key Structural Variations
The compound’s closest analogues differ in:
Heterocyclic Core: Pyrido[2,3-d]pyrimidinone vs. benzothieno[2,3-d]pyrimidinone ().
Substituents on Acetamide Nitrogen : Bromophenyl vs. fluorophenyl or dichlorophenyl groups.
Halogen Position : Para- vs. ortho-substitution on the phenyl ring.
Table 1: Comparative Analysis of Key Compounds
Physicochemical and Crystallographic Properties
- : The simpler acetamide derivative, 2-(4-bromophenyl)-N-(3,4-difluorophenyl)acetamide, exhibits a dihedral angle of 66.4° between its aromatic rings, influencing crystal packing via N–H⋯O and C–H⋯F interactions . This suggests that halogen positioning impacts molecular conformation and solid-state stability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
